molecular formula C17H23FN2O4 B5281809 Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate

Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate

Cat. No.: B5281809
M. Wt: 338.4 g/mol
InChI Key: QHAMPKOVOYJJNB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-fluorophenoxy)butanoic acid: This step involves the reaction of 2-fluorophenol with butyric acid in the presence of a suitable catalyst to form 2-(2-fluorophenoxy)butanoic acid.

    Formation of the piperazine derivative: The 2-(2-fluorophenoxy)butanoic acid is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom

Scientific Research Applications

Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It is used in the study of biological systems and can act as a ligand for binding studies with proteins and enzymes.

    Medicine: The compound has potential therapeutic applications and can be used in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring and the fluorophenoxybutanoyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can interact with various pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Ethyl-4-[4-(2-fluorophenoxy)butyl]piperazine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenoxybutanoyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-3-14(24-15-8-6-5-7-13(15)18)16(21)19-9-11-20(12-10-19)17(22)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAMPKOVOYJJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)OCC)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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